Ctps1-IN-2

CTPS1 CTPS2 isoform selectivity

Ctps1-IN-2, also known as Dencatistat, P115, or STP938, is a small-molecule inhibitor of cytidine triphosphate synthase 1 (CTPS1), the enzyme that catalyzes the rate-limiting step in de novo CTP synthesis. Ctps1-IN-2 exhibits an IC50 of ≤0.1 μM against CTPS1 and is characterized by >1,300-fold selectivity over the homologous isoform CTPS2.

Molecular Formula C24H27N7O5S
Molecular Weight 525.6 g/mol
Cat. No. B12365761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCtps1-IN-2
Molecular FormulaC24H27N7O5S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CN=C1)C2=CN=C(C=C2)NC(=O)C3(CCOCC3)C4=NC(=NC=C4)NS(=O)(=O)C5CC5
InChIInChI=1S/C24H27N7O5S/c1-2-36-21-15-25-14-18(28-21)16-3-6-20(27-13-16)30-22(32)24(8-11-35-12-9-24)19-7-10-26-23(29-19)31-37(33,34)17-4-5-17/h3,6-7,10,13-15,17H,2,4-5,8-9,11-12H2,1H3,(H,26,29,31)(H,27,30,32)
InChIKeyWVCJRTCHVUNXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ctps1-IN-2 (Dencatistat, STP938) – Procurement-Ready CTPS1 Inhibitor for Oncology and Immunology Research


Ctps1-IN-2, also known as Dencatistat, P115, or STP938, is a small-molecule inhibitor of cytidine triphosphate synthase 1 (CTPS1), the enzyme that catalyzes the rate-limiting step in de novo CTP synthesis . Ctps1-IN-2 exhibits an IC50 of ≤0.1 μM against CTPS1 and is characterized by >1,300-fold selectivity over the homologous isoform CTPS2 . The compound is orally bioavailable and has advanced to Phase 1/2 clinical evaluation for relapsed/refractory B- and T-cell lymphomas (NCT05463263) [1]. Its mechanism exploits the unique, non-redundant role of CTPS1 in lymphocyte proliferation, a dependency validated by a rare human hypomorphic mutation that selectively impairs lymphoid cell expansion without affecting other tissues .

CTPS1 isoform-selective inhibition research
Lymphoid pathway study fit with reported lineage selectivity
Tool compound for CTPS1-dependent proliferation models

Why Generic Substitution of CTPS1 Inhibitors Is Not Advised – Ctps1-IN-2 vs. Analog Comparators


CTPS1 inhibitors are not functionally interchangeable. Isoform selectivity, cellular lineage specificity, oral bioavailability, and clinical validation status differ markedly across this class. Ctps1-IN-2 (STP938) demonstrates a unique profile defined by >1,300-fold selectivity for CTPS1 over CTPS2, robust oral bioavailability enabling in vivo dosing, and a clinical-stage development trajectory [1]. In contrast, pan-CTPS inhibitors like CTP Synthetase-IN-1 lack isoform selectivity (inhibiting both CTPS1 and CTPS2) and are not reported to be orally bioavailable, fundamentally altering their utility in disease models where CTPS2 compensation would confound results . Other selective CTPS1 inhibitors, such as Compound R80 (CTPS1-IN-R80), exhibit potency but lack publicly disclosed oral bioavailability or clinical advancement . Procuring a compound without verifying these dimensions risks experimental irreproducibility and limits translational relevance.

Target Profile
Alternative May Differ
Isoform selectivity
CTPS1-selective inhibition with reported selectivity margin
Pan-CTPS inhibitors lack isoform discrimination; may alter cell-type-specific response
Selectivity margin
Reported >1,000-fold selectivity window enables lymphocyte-restricted context
Lower-selectivity analogs may shift assay-response and biomarker-stratified model interpretation
Development context
Clinical-stage tool compound with human PK endpoint data
Preclinical-only CTPS1 inhibitors lack human tolerability endpoint context

Ctps1-IN-2: Product-Specific Quantitative Differentiation Evidence


Isoform Selectivity: Ctps1-IN-2 vs. Pan-CTPS Inhibitor CTP Synthetase-IN-1

Ctps1-IN-2 demonstrates profound isoform selectivity for CTPS1, exhibiting >1,300-fold selectivity over the homologous CTPS2 isoform . This contrasts sharply with CTP Synthetase-IN-1, a pan-CTPS inhibitor that inhibits both human CTPS1 and CTPS2 with near-equivalent potency (IC50 values of 32 nM and 18 nM, respectively), resulting in a selectivity ratio of approximately 0.56-fold . The differential selectivity profile of Ctps1-IN-2 enables experimental dissection of CTPS1-specific biology without confounding CTPS2-mediated compensatory effects.

Isoform Selectivity
Head-to-head
CTPS1 IC50 9.3 nM; CTPS2 12.62 µM; 1,357-fold selectivity vs. comparator 0.56-fold
Supports CTPS1-specific assay interpretation
Recombinant enzyme RapidFire MS assay; n=12
CTPS1 CTPS2 isoform selectivity target engagement oncology

Lineage-Specific Anti-Proliferative Activity: Ctps1-IN-2 vs. Solid Tumor Cells

Ctps1-IN-2 (STP938) exhibits pronounced lineage-specific anti-proliferative activity. In a panel of 200 cancer cell lines, 77% of hematological cancer cell lines (43/56) showed an IC50 <100 nM, while only 15% of solid tumor-derived cell lines were affected at this concentration [1]. T-cell derived lines were exquisitely sensitive, with many exhibiting IC50 <10 nM [1]. This differential activity is mechanistically linked to the selective depletion of CTP pools without affecting ATP or GTP, and the induction of apoptosis specifically in lymphocyte lineage cells, sparing WI38 fibroblasts that rely on CTPS2 [1].

Cell Panel Potency
Reported
T-cell IC50 2–183 nM; B-cell 3–356 nM; 77% hematological lines sensitive
Supports lymphoid-lineage model selection
199-cell-line panel; CellTiter-Glo 72 h
hematological malignancy lymphoma leukemia cell proliferation CTPS1 dependency

Oral Bioavailability and In Vivo Efficacy: Ctps1-IN-2 vs. Non-Oral CTPS1 Inhibitors

Ctps1-IN-2 is orally bioavailable and demonstrates robust in vivo anti-tumor efficacy in preclinical models. In murine xenograft studies using T-ALL cell lines, oral administration of Ctps1-IN-2 produced a dose-dependent reduction in tumor growth meeting NCI criteria for efficacy [1]. In a mantle cell lymphoma (Z138) xenograft model, single-agent Ctps1-IN-2 slowed tumor growth to approximately 50% of vehicle control, and the combination with the BCL2 inhibitor venetoclax achieved >80% tumor growth inhibition over 3 cycles [2]. This contrasts with other potent CTPS1 inhibitors like Compound R80 (CTPS1-IN-R80), for which no oral bioavailability data or in vivo efficacy reports are publicly available, limiting their translational utility .

Clinical Status
Trial context
Phase 1/2 lymphoma; Phase 1 solid tumors; FDA Orphan Drug Designation (T-cell lymphoma, 2025)
Reported clinical-stage context for translational bridging
Only CTPS1 inhibitor in active clinical evaluation; RUO
oral bioavailability in vivo efficacy xenograft preclinical pharmacokinetics

Clinical Development Stage: Ctps1-IN-2 vs. Preclinical-Only CTPS1 Inhibitors

Ctps1-IN-2 (STP938) is the only CTPS1 inhibitor currently in active Phase 1/2 clinical development. The compound entered a first-in-human Phase 1/2 trial (NCT05463263) in September 2022 for relapsed/refractory B- and T-cell lymphomas [1]. Additionally, Ctps1-IN-2 has received Orphan Drug Designation for T-cell lymphoma (May 2025) and is being evaluated in Phase 1a solid tumor trials with planned expansion in CTPS2-null ovarian and endometrial cancers [2]. In contrast, other CTPS1 inhibitors such as Compound R80, CTPS-IN-T35, and CTP Synthetase-IN-1 have not advanced beyond preclinical characterization . This clinical validation provides Ctps1-IN-2 with a unique evidentiary foundation that supports translational and biomarker-driven research applications.

CTP Pool Depletion
Reported
Selective CTP reduction; ATP and GTP levels unchanged
Supports pharmacodynamic endpoint monitoring
Activated human primary T-cells; LC-MS/MS profiling
clinical trial Phase 1/2 translational research drug development CTPS1

Synthetic Lethality in CTPS2-Null Cancers: A Unique Application of Ctps1-IN-2

Ctps1-IN-2 exploits a synthetic lethal vulnerability in cancers that have lost CTPS2 expression. Loss of CTPS2 creates a dependency on the remaining CTPS1 isoform for CTP synthesis; selective CTPS1 inhibition by Ctps1-IN-2 kills CTPS2-null cancer cells while sparing normal tissues that retain CTPS2 function [1]. This mechanism has been validated in preclinical studies of ovarian and endometrial cancers, where CTPS2 loss occurs in approximately 15-20% of cases [1]. Ctps1-IN-2 is currently being evaluated in Phase 1a dose escalation in patients with solid tumors, with planned expansion cohorts specifically for CTPS2-null gynecological cancers [2]. No other CTPS1 inhibitor has been reported to have this specific synthetic lethal application validated in a clinical development program.

Synthetic Lethality
Class-level
CTPS2-null-selective vulnerability; tumor regression reported in CTPS2-negative ovarian cancer model
Supports synthetic lethal model-response context
Requires CTPS2-status biomarker stratification review
synthetic lethality CTPS2-null ovarian cancer endometrial cancer precision oncology

Optimal Research and Industrial Applications for Ctps1-IN-2 (Dencatistat, STP938)


Preclinical In Vivo Efficacy Studies in Hematological Malignancy Models

Ctps1-IN-2 is the compound of choice for in vivo xenograft or syngeneic models of B- and T-cell lymphomas, leukemias, and multiple myeloma. Its oral bioavailability enables convenient dosing, and its >1,300-fold CTPS1 selectivity ensures that observed anti-tumor effects are attributable to CTPS1 inhibition rather than off-target CTPS2 activity. Published data confirm dose-dependent tumor growth inhibition in T-ALL and mantle cell lymphoma models meeting NCI efficacy criteria [1]. Researchers should prioritize Ctps1-IN-2 over pan-CTPS inhibitors (e.g., CTP Synthetase-IN-1) or non-oral CTPS1 inhibitors (e.g., R80) to achieve physiologically relevant, translationally meaningful results.

Mechanistic Studies of CTPS1-Specific Biology and CTP Pool Regulation

Ctps1-IN-2 is the optimal tool for dissecting CTPS1-specific functions in nucleotide metabolism, lymphocyte activation, and apoptosis. The compound selectively depletes CTP pools without affecting ATP or GTP in activated human T-cells [1]. This specificity enables clean experimental interpretation of CTPS1-dependent pathways, avoiding the confounding effects of CTPS2 inhibition that occur with pan-CTPS inhibitors. Applications include studies of T-cell proliferation, B-cell activation, and the role of CTPS1 in replication stress and apoptotic signaling in lymphoid cells.

Synthetic Lethality and Biomarker-Driven Research in CTPS2-Null Cancers

Ctps1-IN-2 is uniquely positioned for research into synthetic lethal strategies targeting CTPS2-deficient cancers. Loss of CTPS2 occurs in ~15-20% of ovarian and endometrial cancers and creates a dependency on CTPS1 [1]. Ctps1-IN-2 selectively kills CTPS2-null cells while sparing CTPS2-proficient normal tissues, a therapeutic window validated in preclinical models and now under clinical investigation [1]. Researchers exploring precision oncology approaches or developing companion diagnostic biomarkers for CTPS2 loss should procure Ctps1-IN-2 as their reference CTPS1 inhibitor.

Combination Therapy Studies with BCL2 or ATR Inhibitors

Ctps1-IN-2 has demonstrated synergistic anti-tumor activity when combined with the BCL2 inhibitor venetoclax in mantle cell lymphoma models, achieving >80% tumor growth inhibition over multiple treatment cycles [1]. Additionally, synergy with ATR inhibition has been reported in multiple myeloma models [2]. Researchers investigating rational combination therapies targeting nucleotide metabolism and apoptosis or DNA damage response pathways should select Ctps1-IN-2 for these studies, as its clinical-stage development and validated in vivo combination data provide a strong foundation for translational relevance.

Application
Selection Property
Validation Focus
Lymphoid malignancy CTPS1 dependency models
Lymphoid-lineage selectivity profile
CTPS1-dependent proliferation and apoptosis endpoints
CTPS2-deficient solid tumor synthetic lethal studies
Isoform selectivity margin review
CTPS2-status biomarker stratification and model-response endpoints
CTPS1 target engagement and PD biomarker research
Nucleotide pool depletion profile
CTP-selective pharmacodynamic endpoint monitoring
Translational pharmacology bridging studies
Clinical-stage tool compound context
Exposure-response correlation and preclinical-to-clinical model review
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